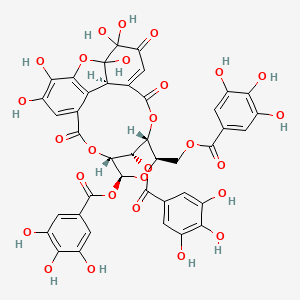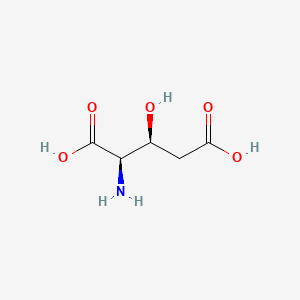
4,4'-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is a complex organic compound with the molecular formula C35H20N6Na4O13S2 and a molar mass of 888.65478 g/mol . This compound is known for its intricate structure, which includes multiple aromatic rings and sulfonate groups, making it a subject of interest in various scientific fields.
Métodos De Preparación
The synthesis of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves several steps. The process typically starts with the preparation of the naphthalene-based intermediates, which are then coupled with benzoic acid derivatives under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion . Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Análisis De Reacciones Químicas
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt involves its interaction with various molecular targets. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target .
Comparación Con Compuestos Similares
4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt is unique due to its specific structure and properties. Similar compounds include:
- 3,3’-(Carbonylbis(imino(2-methyl-p-phenylene)azo))bis(naphthalene-1,5-disulfonic) acid, lithium sodium salt
- 4-Amino-3,6-bis((4-(2,4-diaminophenyl)azo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulfonic acid, lithium sodium salt
- 4-(1-Hydroxy-6-((5-hydroxy-6-(phenylazo)-7-sulpho-2-naphthyl)amino)carbonyl)amino)-3-sulpho-2-naphthyl)azo)naphthalene-1-sulphonic acid, sodium salt .
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the uniqueness of 4,4’-(Carbonylbis(imino(1-hydroxy-3-sulphonaphthalene-6,2-diyl)azo))bis(benzoic) acid, sodium salt.
Propiedades
Número CAS |
83221-73-2 |
|---|---|
Fórmula molecular |
C35H20N6Na4O13S2 |
Peso molecular |
888.7 g/mol |
Nombre IUPAC |
tetrasodium;4-[[6-[[6-[(4-carboxylatophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate |
InChI |
InChI=1S/C35H24N6O13S2.4Na/c42-31-25-11-9-23(13-19(25)15-27(55(49,50)51)29(31)40-38-21-5-1-17(2-6-21)33(44)45)36-35(48)37-24-10-12-26-20(14-24)16-28(56(52,53)54)30(32(26)43)41-39-22-7-3-18(4-8-22)34(46)47;;;;/h1-16,42-43H,(H,44,45)(H,46,47)(H2,36,37,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
Clave InChI |
BTYZBJUZZLAEMK-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=CC=C1C(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Hexanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[[[(4-cyanophenyl)amino]carbonyl]amino]-6-[[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]imino]-3-oxo-1,4-cyclohexadien-1-yl]-](/img/structure/B12752448.png)


